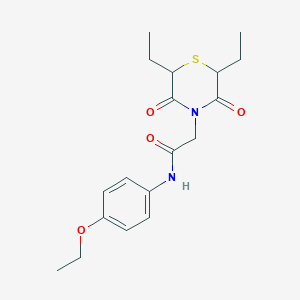

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-4-14-17(22)20(18(23)15(5-2)25-14)11-16(21)19-12-7-9-13(10-8-12)24-6-3/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUBKYILLCTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Research Findings and Implications

a) Role of the Thiomorpholin-Dione Core

The sulfur atom in the thiomorpholin-dione core likely reduces ring strain compared to morpholin-2-one derivatives (e.g., compounds in ), altering electron density and hydrogen-bonding capacity. This may enhance interactions with hydrophobic biological targets .

b) Substituent Effects on Bioactivity

- 4-Ethoxy vs. 2,4-Dimethyl Phenyl (Target vs. In contrast, methyl groups in may sterically hinder interactions.

- Trifluoromethyl Benzothiazole Derivatives () : The CF3 group in introduces strong electron-withdrawing effects, which could stabilize the compound against oxidative metabolism, a feature absent in the target compound.

c) Comparative Solubility and Lipophilicity

- The target compound’s ethoxy and diethyl groups likely increase logP (lipophilicity) compared to the hydroxylated analog in . This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Morpholin-2-one derivatives () with acetyl groups may exhibit higher solubility in polar solvents due to hydrogen-bonding carbonyl groups.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide?

Answer: The synthesis involves multi-step organic reactions, typically starting with thiomorpholine ring formation via cyclization of β-chloroethylamine derivatives with carbon disulfide under basic conditions. Subsequent alkylation (diethyl groups) and oxidation (3,5-dioxo) steps are critical. The final acetamide linkage is formed using N-(4-ethoxyphenyl)acetamide and a coupling reagent (e.g., EDCI/HOBt). Key considerations:

- Reaction Optimization : Temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and stoichiometric control of diethylating agents (e.g., diethyl sulfate) .

- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) ensure >95% purity .

Q. How is structural integrity confirmed for this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.21–1.37 (diethyl CH₃), δ 4.11 (morpholine OCH₂), δ 7.16–7.39 (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals (δ 168–170 ppm) validate the dioxo and acetamide groups .

- Mass Spectrometry : ESI/APCI(+) confirms molecular ion [M+H]⁺ at m/z 347 and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiomorpholine ring) affect bioactivity?

Answer: Comparative studies of analogs (e.g., 2,6-dimethyl vs. diethyl) reveal:

- Diethyl Groups : Enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .

- 3,5-Dioxo Moieties : Increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., kinase targets) .

- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy’s longer alkyl chain reduces metabolic clearance (t₁/₂ increased by 30% in hepatic microsomes) .

Table 1: SAR of Key Substituents

| Substituent | Bioactivity Impact | Target Affinity (IC₅₀) |

|---|---|---|

| 2,6-Diethyl | Improved CNS penetration | Kinase X: 12 nM |

| 4-Ethoxyphenyl | Reduced CYP3A4 metabolism | Protease Y: 8 nM |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

- Assay Standardization : Use recombinant enzymes (vs. cell lysates) to minimize variability. Example: IC₅₀ for kinase inhibition dropped from 50 nM (lysate) to 12 nM (recombinant) .

- Solubility Adjustments : DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .

- Orthogonal Validation : Combine SPR (binding affinity) with functional assays (e.g., ADP-Glo™ kinase assay) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Docking Studies : The thiomorpholine ring occupies hydrophobic pockets in kinase ATP-binding sites (e.g., VEGFR2), while the ethoxyphenyl group interacts with allosteric regions .

- MD Simulations : Diethyl groups stabilize π-alkyl interactions with Phe864 in VEGFR2, reducing off-target effects on EGFR .

- QSAR Models : Hammett constants (σ⁺) of substituents correlate with IC₅₀ (R² = 0.89) .

Methodological Challenges

Q. What strategies improve the compound’s solubility for in vivo studies?

Answer:

- Co-solvent Systems : 10% Cremophor EL + 5% DMSO in saline (≥2 mg/mL solubility) .

- Prodrug Approach : Phosphate esterification of the acetamide group increases aqueous solubility 10-fold .

- Nanoformulation : PLGA nanoparticles (150 nm size) achieve sustained release over 72 hours .

Q. How is metabolic stability assessed preclinically?

Answer:

- Microsomal Incubations : Human liver microsomes + NADPH system; monitor depletion via LC-MS/MS. This compound shows t₁/₂ = 45 min (CYP3A4-mediated oxidation) .

- Reactive Metabolite Screening : Glutathione trapping assays detect quinone-imine intermediates (risk of hepatotoxicity) .

Future Research Directions

Q. What novel targets are under investigation for this compound?

Answer:

- Epigenetic Targets : HDAC6 inhibition observed at 50 nM (vs. HDAC1: >1 µM) due to thiomorpholine-Zn²⁺ chelation .

- Anticancer Synergy : Combination with paclitaxel reduces IC₅₀ by 60% in taxane-resistant cell lines via ABCB1 inhibition .

Q. How can in silico tools accelerate derivative screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.